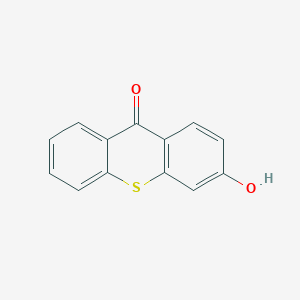
3-hydroxy-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-9H-thioxanthen-9-one is a heterocyclic compound belonging to the thioxanthone family. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound features a tricyclic structure with an oxygen and sulfur atom, which contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Ullmann condensation, where starting materials such as 3-hydroxy-4-picoline and bromobenzene are used. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired thioxanthone derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as photochemical synthesis have been explored, where the compound is synthesized in situ and characterized by its unique spectral properties .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxy-9H-thioxanthen-9-one has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-hydroxy-9H-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. The compound’s high triplet energy and relatively long triplet lifetime make it an effective photocatalyst. It can participate in various organic transformations and polymerization reactions by generating reactive intermediates upon light absorption .
Comparación Con Compuestos Similares
Xanthones: These compounds share a similar tricyclic structure but contain an oxygen atom instead of sulfur.
Uniqueness: 3-Hydroxy-9H-thioxanthen-9-one stands out due to its unique combination of oxygen and sulfur in the tricyclic structure, which imparts distinct photophysical and chemical properties. Its ability to act as a photoinitiator and participate in various organic reactions highlights its versatility and importance in scientific research and industrial applications .
Propiedades
| 26429-03-8 | |
Fórmula molecular |
C13H8O2S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
3-hydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H8O2S/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H |
Clave InChI |
RFJHVTPHJIFIOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
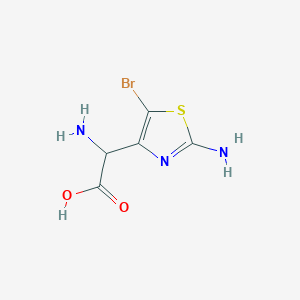
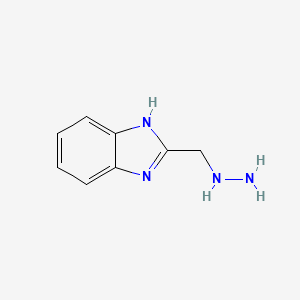
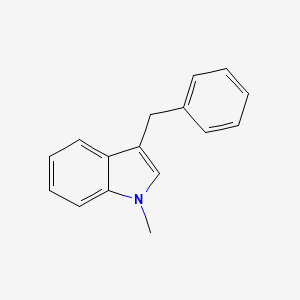
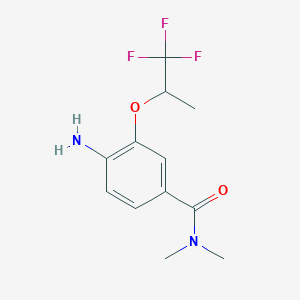
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
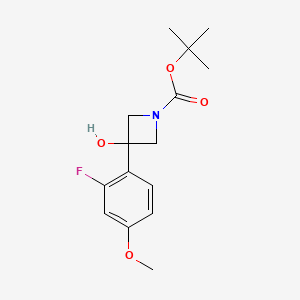
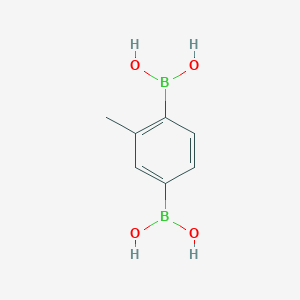
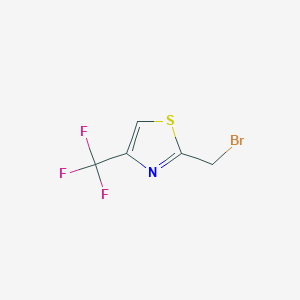
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
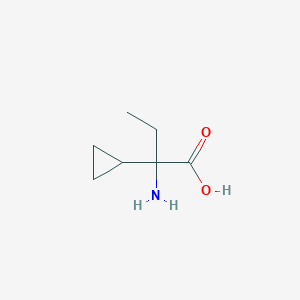
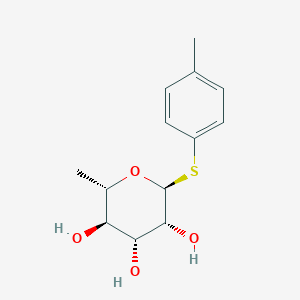
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
